molecular formula C26H24N2O4S B12460067 N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12460067
M. Wt: 460.5 g/mol
InChI Key: QQAZEHWGIJJZMR-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a naphthalen-1-yloxy acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfamoylphenyl intermediate: This step involves the reaction of 3,5-dimethylphenylamine with sulfonyl chloride under basic conditions to form the sulfamoylphenyl intermediate.

    Coupling with naphthalen-1-yloxy acetamide: The intermediate is then reacted with naphthalen-1-yloxy acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and imaging purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological targets.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalen-1-yloxy moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Aminopterin: Similar to methotrexate, used in chemotherapy.

    Sulfanilamide: An antibiotic with a sulfonamide group.

Uniqueness: N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide is unique due to the combination of its sulfamoyl and naphthalen-1-yloxy acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C26H24N2O4S/c1-18-14-19(2)16-22(15-18)28-33(30,31)23-12-10-21(11-13-23)27-26(29)17-32-25-9-5-7-20-6-3-4-8-24(20)25/h3-16,28H,17H2,1-2H3,(H,27,29)

InChI Key

QQAZEHWGIJJZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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